molecular formula C19H20N2O7S B11655071 Diethyl 3-methyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11655071
M. Wt: 420.4 g/mol
InChI Key: QYVWTNYDMZAXAN-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with various functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, in combination with appropriate ligands, can facilitate the formation of the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups .

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves interactions with specific molecular targets. The nitrobenzamido group may interact with enzymes or receptors, leading to various biological effects. The thiophene ring can also participate in electron transfer processes, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIETHYL 3-METHYL-5-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O7S

Molecular Weight

420.4 g/mol

IUPAC Name

diethyl 3-methyl-5-[(2-methyl-3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H20N2O7S/c1-5-27-18(23)14-11(4)15(19(24)28-6-2)29-17(14)20-16(22)12-8-7-9-13(10(12)3)21(25)26/h7-9H,5-6H2,1-4H3,(H,20,22)

InChI Key

QYVWTNYDMZAXAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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